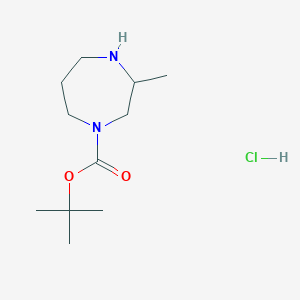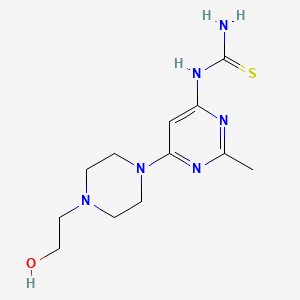![molecular formula C6H3Cl2N3 B12972395 2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
2,6-dichloro-3H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its structural resemblance to purines, which are essential components of nucleic acids. The presence of chlorine atoms at the 2 and 6 positions enhances its reactivity and potential for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloropyridine-3-carboxaldehyde with formamide in the presence of a catalyst such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate imidazole ring, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[4,5-c]pyridine derivatives can be formed.
Oxidation Products: N-oxides of the imidazole ring.
Reduction Products: Dihydro derivatives of the imidazole ring.
Scientific Research Applications
2,6-Dichloro-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases. Its structural similarity to purines makes it a valuable candidate for designing enzyme inhibitors and receptor modulators.
Biological Research: The compound is used in studies involving cellular pathways and molecular interactions. It serves as a tool for investigating the mechanisms of action of various biological processes.
Material Science: Due to its unique electronic properties, it is explored for use in organic electronics and as a building block for advanced materials.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,6-dichloro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms enhance its binding affinity and specificity towards these targets. The compound can modulate various cellular pathways by acting as an agonist or antagonist, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with allosteric sites.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but with different substitution patterns.
Imidazo[1,2-a]pyridine: Different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct properties.
Uniqueness
2,6-Dichloro-3H-imidazo[4,5-c]pyridine is unique due to the presence of chlorine atoms at the 2 and 6 positions, which significantly influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological activities and for use in various industrial applications.
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
2,6-dichloro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H,(H,10,11) |
InChI Key |
AIGRVLNGOBWJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)











![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine](/img/structure/B12972374.png)
